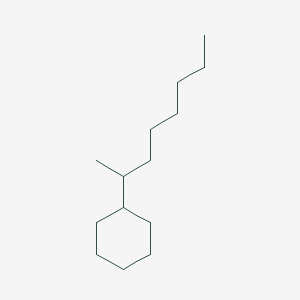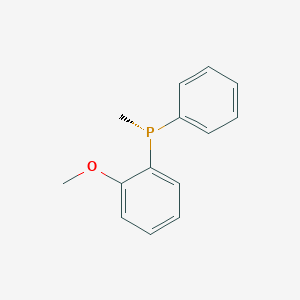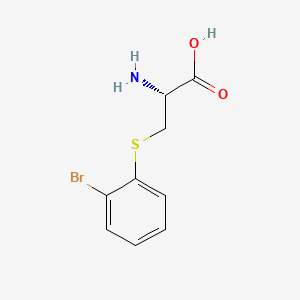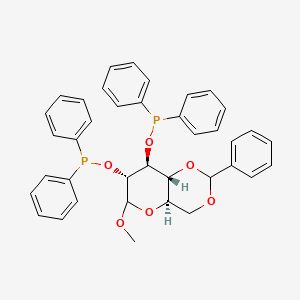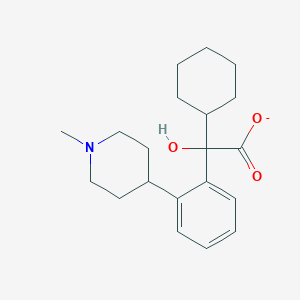
2-Methoxy-4-methylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-4-methylmorpholine is a heterocyclic organic compound with the molecular formula C6H13NO2 It belongs to the morpholine family, which is characterized by a six-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-methylmorpholine typically involves the reaction of 2-methoxyethanol with 4-methylmorpholine under acidic or basic conditions. One common method includes the use of a strong acid like sulfuric acid to catalyze the reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions: 2-Methoxy-4-methylmorpholine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, strong nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives.
Reduction: Reduced derivatives.
Substitution: Substituted morpholine derivatives.
科学的研究の応用
2-Methoxy-4-methylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of 2-Methoxy-4-methylmorpholine involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Morpholine: A parent compound with a similar structure but lacking the methoxy and methyl groups.
4-Methylmorpholine: Similar to 2-Methoxy-4-methylmorpholine but without the methoxy group.
2-Methoxymorpholine: Lacks the methyl group present in this compound.
Uniqueness: this compound is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
2-methoxy-4-methylmorpholine |
InChI |
InChI=1S/C6H13NO2/c1-7-3-4-9-6(5-7)8-2/h6H,3-5H2,1-2H3 |
InChIキー |
PKWJODGDINWEEL-UHFFFAOYSA-N |
正規SMILES |
CN1CCOC(C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


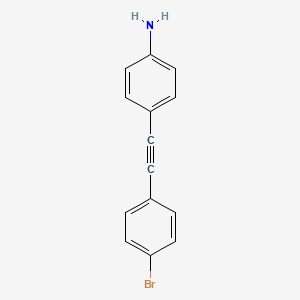
![5-(4-Phenoxybutoxy)furo[3,2-g]chromen-7-one](/img/structure/B13817981.png)
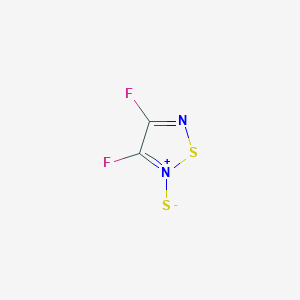
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)




![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)
